molecular formula C17H24ClNO2 B8628765 Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate

Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B8628765
M. Wt: 309.8 g/mol
InChI Key: YULPGFXVBJPKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24ClNO2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-benzyl)-piperidine-1-carboxylic acid methyl ester
  • 4-(4-Chloro-benzyl)-piperidine-1-carboxylic acid ethyl ester

Uniqueness

Tert-butyl 4-(4-chlorobenzyl)piperidine-1-carboxylate is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity. The tert-butyl ester group provides steric hindrance, which can affect the compound’s interaction with enzymes and receptors, potentially leading to different biological effects compared to its methyl or ethyl ester counterparts .

Properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

tert-butyl 4-[(4-chlorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12H2,1-3H3

InChI Key

YULPGFXVBJPKPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2 g of 4-(4-chloro-benzylidene)-piperidine-1-carboxylic acid tert-butyl ester and 0.5 g of 5% platinum on carbon in 10 mL of ethanol was allowed to stir overnight under 1 atm of hydrogen. The catalyst was filtered off and, the solution concentrated to give 2 g of 4-(4-chloro-benzyl)-piperidine-1-carboxylic acid tert-butyl ester as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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